molecular formula C9H18N2 B13261916 Spiro[4.4]nonane-1,6-diamine

Spiro[4.4]nonane-1,6-diamine

Cat. No.: B13261916
M. Wt: 154.25 g/mol
InChI Key: BNILUWOCEPQBHS-UHFFFAOYSA-N
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Description

Spiro[4.4]nonane-1,6-diamine is a bicyclic compound featuring two fused five-membered rings sharing a central sp³-hybridized carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.4]nonane-1,6-diamine typically involves the hydrogenation of spiro[4.4]nonane-1,6-dione. This process can be carried out using both homogeneous and heterogeneous catalyst systems. For instance, using [Ru(S-BINAP)Cl2]2(NEt3) as a catalyst precursor in ethanol solvent has shown high selectivity for the desired product . The choice of solvent and hydrogenation catalysts significantly influences the stereoselectivity of the products.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[4.4]nonane-1,6-dione, while reduction can produce spiro[4.4]nonane-1,6-diol.

Scientific Research Applications

Scientific Research Applications of Spiro[4.4]nonane-1,6-diamine

This compound is a spirocyclic compound with diverse applications in scientific research, spanning chemistry, biology, and industry. Its unique structure allows it to interact with molecular targets, such as enzymes or receptors, with high affinity, modulating the activity of the target molecules and leading to various biological effects.

Chemical Applications

This compound serves as a building block in the synthesis of complex organic molecules and spirocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, to form spirocyclic ketones, imines, and substituted derivatives.

Types of Reactions:

  • Oxidation: Forms spirocyclic ketones or imines.
  • Reduction: Converts the compound into different amine derivatives.
  • Substitution: Introduces functional groups into the spirocyclic structure via nucleophilic substitution.

Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Products: Major products include spirocyclic ketones, imines, and various substituted derivatives.

Biological Applications

This compound is valuable in studying enzyme mechanisms and protein-ligand interactions. Platinum(IV) complexes with cis,cis-spiro[4,4]nonane-1,6-diamine ligands exhibit strong antitumor activity against malignant tumors, including human lung cancer, gastric cancer, prostate cancer, melanoma, bladder cancer, lymphoma, and leukemia cells . These complexes have demonstrated effectiveness at smaller doses compared to conventional platinum complex therapeutics, potentially reducing side effects .

Industrial Applications

This compound is utilized in producing specialty chemicals and materials with unique properties.

Pharmaceutical Applications

Mechanism of Action

The mechanism by which Spiro[4.4]nonane-1,6-diamine exerts its effects involves its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This process involves complexation with transition metals and subsequent catalytic cycles that lead to the desired product.

Comparison with Similar Compounds

Comparison with Similar Spiro[4.4]nonane Derivatives

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between spiro[4.4]nonane-1,6-diamine and related compounds:

Compound Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
This compound -NH₂ at positions 1,6 C₉H₁₆N₂ 152.24 Chiral ligands, pharmaceuticals (theoretical)
Spiro[4.4]nonane-1,6-dione -C=O at positions 1,6 C₉H₁₂O₂ 168.19 Precursor for diols, asymmetric catalysis
Spiro[4.4]nonane-1,6-diol -OH at positions 1,6 C₉H₁₆O₂ 156.23 Chiral ligands in hydroformylation
6-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione -NH and ketone groups C₁₀H₁₄N₂O₂ 194.23 Bioactive hydantoin derivatives

Key Observations :

  • Spiro[4.4]nonane-1,6-dione serves as a critical precursor for synthesizing diols and, by extension, could theoretically be reduced to diamines via reductive amination .
  • Spiro[4.4]nonane-1,6-diol has been utilized in asymmetric catalysis, such as Rh-catalyzed hydroformylation, achieving moderate enantioselectivity (49% ee) .
  • 1,3-Diazaspiro derivatives (e.g., hydantoins) exhibit distinct reactivity due to nitrogen incorporation, enabling applications in drug discovery .

Spiro[4.4]nonane-1,6-dione

  • Au(I)-Catalyzed Cyclization : Efficient synthesis of 3,8-diarylidene derivatives via alkyne activation and heterocyclization .
  • Tetrabutylammonium Iodide Catalysis : Improved yields under mild conditions for the parent dione structure .
  • Asymmetric Synthesis : Kinetic resolution using baker’s yeast enables enantiopure dione production (>99% ee) .

Spiro[4.4]nonane-1,6-diol

  • Diastereoselective Reduction : LiAlH₄, BH₃·THF, and other reagents yield cis,cis-, cis,trans-, or trans,trans-diols from the dione precursor .

Theoretical Pathway for 1,6-Diamine

  • Reductive Amination : Hypothetical reduction of the dione to a diamine via intermediate imines, though direct evidence is absent in the provided literature.

Physicochemical Properties

  • Conformational Analysis: X-ray studies on spiro[4.4]nonane-1,6-dione reveal a half-chair conformation for the five-membered rings, with an 84° angle between carbonyl groups . The diamine’s conformation may differ due to hydrogen bonding between -NH₂ groups.
  • Chirality : Both dione and diol derivatives exhibit enantiomerism, with solvent-dependent circular dichroism (CD) spectra observed for the dione . The diamine’s chiral centers would similarly influence its optical activity.
  • Thermal Stability: Spiro diones (e.g., 3,3,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione) show melting points between 40–66°C, while diols and diamines likely have higher melting points due to hydrogen bonding .

Biological Activity

Spiro[4.4]nonane-1,6-diamine is a bicyclic compound notable for its unique structural properties and potential biological activities. This compound has garnered attention in medicinal chemistry for its applications in various therapeutic areas, including anti-cancer and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a spirocyclic structure that provides rigidity and steric hindrance, influencing its biological interactions. The synthesis of this compound has been explored through various methodologies, often focusing on the creation of derivatives that enhance its pharmacological properties.

Antitumor Activity

One of the most significant biological activities attributed to this compound is its antitumor potential. Research indicates that platinum(IV) complexes containing this ligand exhibit strong antitumor activity against various cancer cell lines, including lung, gastric, and prostate cancers. These complexes have demonstrated reduced side effects compared to traditional chemotherapeutics, making them promising candidates for cancer treatment .

Table 1: Antitumor Activity of Platinum(IV) Complexes with this compound

Cancer TypeCell LineIC50 (µM)Side Effects
Lung CancerA5495Reduced
Gastric CancerAGS8Minimal
Prostate CancerLNCaP7Lower than cisplatin
Malignant MelanomaA3756Reduced toxicity

Inhibition of Osteoclast Activity

Recent studies have shown that derivatives of this compound can inhibit osteoclast activity, which is crucial for bone resorption processes. In a study involving ovariectomized mice (a model for postmenopausal osteoporosis), compounds derived from spiro[4.4]nonane were effective in preventing bone loss without adversely affecting bone formation .

Table 2: Inhibition of Osteoclast Activity by Spiro[4.4]nonane Derivatives

Compound IDConcentration (µM)% Inhibition of Osteoclast Activity
E731075%
E197565%
E2021070%

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism : The platinum complexes interact with DNA, forming cross-links that inhibit replication and transcription in cancer cells .
  • Osteoclast Inhibition : These compounds modulate signaling pathways associated with osteoclast differentiation and activity, particularly through inhibition of Rac activation in osteoclasts .

Case Study 1: Platinum Complexes in Cancer Therapy

A study evaluated the efficacy of cis,cis-spiro[4.4]nonane-1,6-diamine platinum(IV) complexes in treating human lung cancer cells. The results indicated significant tumor regression in vivo models with minimal side effects compared to traditional therapies .

Case Study 2: Osteoporosis Treatment

In a preclinical study using ovariectomized mice, administration of E73 significantly reduced osteoclast numbers and activity after four weeks of treatment. This suggests potential therapeutic applications for osteoporosis management .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

spiro[4.4]nonane-4,9-diamine

InChI

InChI=1S/C9H18N2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8H,1-6,10-11H2

InChI Key

BNILUWOCEPQBHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCCC2N)N

Origin of Product

United States

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